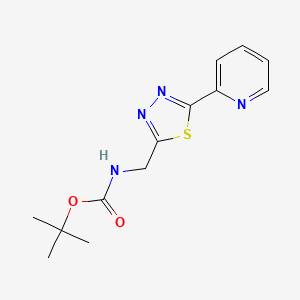
4-Ethyl-3-(4-methoxyphenyl)pyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-3-(4-methoxyphenyl)pyridin-2-amine is an organic compound with the molecular formula C14H16N2O It is a derivative of pyridine, featuring an ethyl group at the 4-position, a methoxyphenyl group at the 3-position, and an amine group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-(4-methoxyphenyl)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
4-Ethyl-3-(4-methoxyphenyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, potassium carbonate, dimethylformamide, and hydrogen gas. Reaction conditions typically involve controlled temperatures and pressures to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions produce amines .
科学研究应用
4-Ethyl-3-(4-methoxyphenyl)pyridin-2-amine has several scientific research applications:
作用机制
The mechanism of action of 4-Ethyl-3-(4-methoxyphenyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
相似化合物的比较
Similar Compounds
Similar compounds to 4-Ethyl-3-(4-methoxyphenyl)pyridin-2-amine include:
- 4-Methyl-3-(4-methoxyphenyl)pyridin-2-amine
- 4-Ethyl-3-(4-hydroxyphenyl)pyridin-2-amine
- 4-Ethyl-3-(4-chlorophenyl)pyridin-2-amine
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 4-position of the phenyl ring can enhance its electron-donating properties, potentially leading to unique interactions with biological targets .
属性
分子式 |
C14H16N2O |
|---|---|
分子量 |
228.29 g/mol |
IUPAC 名称 |
4-ethyl-3-(4-methoxyphenyl)pyridin-2-amine |
InChI |
InChI=1S/C14H16N2O/c1-3-10-8-9-16-14(15)13(10)11-4-6-12(17-2)7-5-11/h4-9H,3H2,1-2H3,(H2,15,16) |
InChI 键 |
CRPXUNQJZGIEFV-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=NC=C1)N)C2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


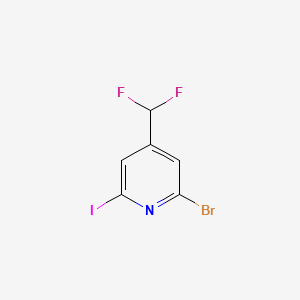
![2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B15054754.png)
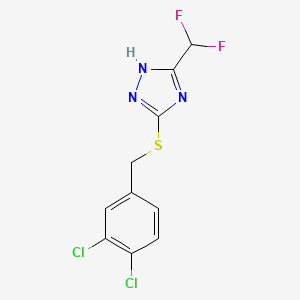
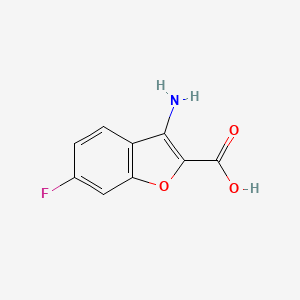
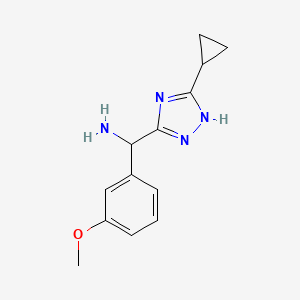
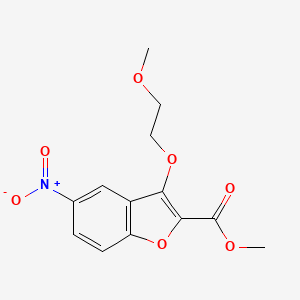
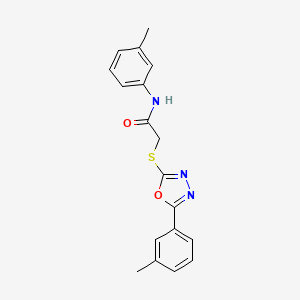
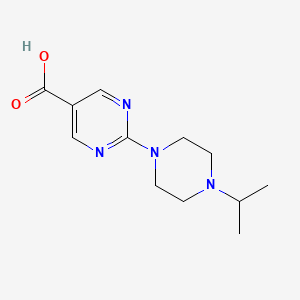
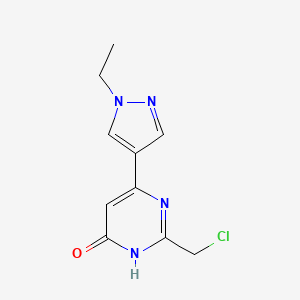

![2-(3-Fluorophenyl)-5-((3-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B15054825.png)
![5,11-Dihydroindolo[3,2-b]carbazole-6-carbonitrile](/img/structure/B15054833.png)
![2-Chloro-4-isobutyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15054834.png)
